N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine
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Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine is a complex organic compound that features a benzodioxepin ring and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine likely involves multiple steps, including the formation of the benzodioxepin and oxazole rings, followed by their coupling. Typical reaction conditions might include:
Formation of Benzodioxepin Ring: This could involve cyclization reactions under acidic or basic conditions.
Formation of Oxazole Ring: This might be achieved through cyclization reactions involving nitriles and aldehydes.
Coupling Reactions: The final step would involve coupling the two rings, possibly using reagents like coupling agents (e.g., EDC, DCC) under inert atmosphere conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or H2O2.
Reduction: Using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenating agents like NBS for bromination.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine could have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine: can be compared with other compounds featuring benzodioxepin or oxazole rings.
Similar Compounds: Benzodioxepin derivatives, oxazole derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which might confer unique biological or chemical properties.
Properties
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-9-14(18-21-11)12(2)17-10-13-5-3-6-15-16(13)20-8-4-7-19-15/h3,5-6,9,12,17H,4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFKPWRWFXEGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)NCC2=C3C(=CC=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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